3-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
3-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS.ClH/c1-2-19-7-6-12-13(9-19)21-15(17-12)18-14(20)10-4-3-5-11(16)8-10;/h3-5,8H,2,6-7,9H2,1H3,(H,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJUUYUPWQPSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound notable for its unique structural features, including a bromine atom and a thiazolo-pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuroprotection and modulation of immune responses.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 402.74 g/mol. The presence of the thiazole and benzamide groups suggests significant pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrN₃OS |
| Molecular Weight | 402.74 g/mol |
| Structural Features | Bromine, Thiazole, Benzamide |
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a variety of biological activities:
- Anticonvulsant Properties : Some derivatives have shown effectiveness in treating seizures by modulating neurotransmitter systems.
- Neuroprotective Effects : Related compounds have been explored for their potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to protect neuronal cells from damage.
- Anti-inflammatory Activity : Compounds in this category may also act as modulators of inflammatory pathways, making them candidates for treating autoimmune diseases.
The biological activity of this compound is hypothesized to involve:
- ROR γ Modulation : The compound may interact with the retinoic acid receptor-related orphan receptor gamma (ROR γ), which plays a critical role in immune function and inflammation regulation.
- Neurotransmitter Receptor Interaction : Its thiazolo-pyridine structure suggests potential interactions with neurotransmitter receptors that could influence synaptic transmission and neuronal excitability.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Study on Neuroprotective Effects : A study investigating the neuroprotective properties of thiazolo-pyridine derivatives found that certain compounds significantly reduced oxidative stress in neuronal cells.
- Anti-inflammatory Research : Research into thiazole derivatives indicated their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines.
- Pharmacological Evaluation : A comprehensive pharmacological evaluation demonstrated that related compounds exhibited promising anticonvulsant activity in animal models.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-bromo-N-(5-methyl-4-thiazolyl)benzamide | Thiazole instead of thiazolo-pyridine | Anti-inflammatory properties |
| 5-methyl-4-thiazolylbenzamide | Lacks bromine substitution | Antibacterial activity |
| N-(6-bromo-pyridin-2-yl)benzamide | Different heterocyclic ring | Anti-cancer potential |
This table illustrates how the unique combination of bromination and the tetrahydrothiazolo-pyridine structure may confer distinct biological activities not present in other compounds.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is C15H16BrN3OS·HCl, with a molecular weight of approximately 402.74 g/mol. The compound features a thiazolo-pyridine moiety that is known for its biological activity, particularly in neuropharmacology and anti-inflammatory research.
Medicinal Chemistry Applications
- Neuroprotective Agents : Compounds similar to this compound have shown promise in treating neurodegenerative diseases such as Parkinson's disease. The thiazolo-pyridine derivatives are believed to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
- Anticonvulsant Properties : Research indicates that derivatives of this compound may possess anticonvulsant properties. Studies have highlighted the potential for these compounds to act on GABAergic pathways, which are crucial in seizure control .
- Analgesic Effects : The compound's structural components suggest potential analgesic applications. Similar benzamide derivatives have been investigated for their ability to alleviate pain through various mechanisms, including modulation of pain receptors .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may exhibit binding affinity for various receptors involved in neurological functions and pain perception.
- Modulation of Biological Pathways : Its unique structure allows it to influence multiple biological pathways potentially related to inflammation and neuroprotection .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-(5-methyl-4-thiazolyl)benzamide | Contains thiazole instead of thiazolo-pyridine | Focused on anti-inflammatory properties |
| 5-methyl-4-thiazolylbenzamide | Lacks bromine substitution | Investigated for antibacterial activity |
| N-(6-bromo-pyridin-2-yl)benzamide | Different heterocyclic ring | Explored for its anti-cancer potential |
This table illustrates the uniqueness of this compound in terms of its specific combination of structural features that may confer distinct biological activities not present in other compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis Methodologies : Recent advancements have been made in synthesizing related thiazolo-pyridine derivatives with improved yields and safety profiles. These methods often involve multi-step reactions that optimize the incorporation of functional groups .
- Biological Evaluations : Various studies have conducted biological evaluations demonstrating the efficacy of similar compounds against specific targets such as cancer cells or neurodegenerative pathways. For instance, some derivatives have shown significant activity against trichomonas infections .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-bromobenzoic acid derivatives with the thiazolo-pyridine scaffold. A Boc-protected intermediate (e.g., Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate) can be deprotected under acidic conditions, followed by amide bond formation using carbodiimide coupling reagents like EDC/HOBt . Purity optimization requires iterative column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water mixtures. Analytical HPLC with a C18 column (UV detection at 254 nm) is critical for assessing purity ≥95% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.5–8.0 ppm for bromobenzamide) and thiazolo-pyridine protons (δ 2.5–4.0 ppm for tetrahydro ring protons). Use DMSO-d6 for solubility and to observe amide NH protons (δ ~10 ppm) .
- LC-MS : Confirm molecular weight via ESI+ (expected [M+H]+ for C17H19BrN3OS·HCl: ~435 Da). Fragmentation patterns help identify the bromobenzamide and thiazolo-pyridine moieties .
- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹ for amide) and C-Br stretch (~600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). To address this:
- Standardize Assays : Use a reference inhibitor (e.g., known kinase or protease inhibitor) as a positive control in enzymatic assays.
- Solvent Controls : Test DMSO/water mixtures at concentrations ≤1% to rule out solvent interference.
- Dose-Response Curves : Perform triplicate experiments with 10-point dilution series (IC50/EC50 calculations via nonlinear regression) .
- Target Validation : Use siRNA or CRISPR knockout models to confirm target specificity .
Q. What strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) via shake-flask method and hydrolysis half-life at pH 4–8.
- Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge. Monitor metabolites via LC-HRMS.
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). Correlation with logP can predict bioaccumulation potential .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial PPTases). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the ethyl-thiazolo-pyridine group .
- QSAR Analysis : Build a regression model using descriptors like molar refractivity, polar surface area, and H-bond donor/acceptor counts from derivatives in and .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What experimental design principles apply to in vivo toxicity studies of this compound?
- Methodological Answer : Adopt a randomized block design with split plots :
- Dose Groups : Include vehicle control, low/medium/high doses (based on in vitro IC50), and a positive control (e.g., cisplatin for nephrotoxicity).
- Endpoint Assays : Measure serum ALT/AST (liver function), BUN/creatinine (kidney function), and histopathology (H&E staining).
- Statistical Power : Use ≥8 animals per group (two-tailed t-test, α=0.05, power=0.8) to detect ≥20% effect size .
Methodological Notes
- Contradictions Addressed : highlights antibacterial mechanisms via PPTase inhibition, while emphasizes environmental risk factors. Cross-referencing ensures holistic analysis.
- Advanced vs. Basic : Basic FAQs focus on synthesis/characterization; advanced FAQs integrate multi-disciplinary approaches (computational, ecological, pharmacological).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
